molecular formula C13H10FNO B14789107 4-{(E)-[(2-fluorophenyl)imino]methyl}phenol CAS No. 1829558-56-6

4-{(E)-[(2-fluorophenyl)imino]methyl}phenol

Cat. No.: B14789107
CAS No.: 1829558-56-6
M. Wt: 215.22 g/mol
InChI Key: OCRFUNRPDDJLGI-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-{(E)-[(2-fluorophenyl)imino]methyl}phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Electrophilic reagents such as halogens or nitro groups

Major Products Formed

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Various substituted phenols

Comparison with Similar Compounds

Similar Compounds

  • 4-{(E)-[(4-fluorophenyl)imino]methyl}phenol
  • 4-{(E)-[(2-chlorophenyl)imino]methyl}phenol
  • 4-{(E)-[(2-bromophenyl)imino]methyl}phenol

Uniqueness

4-{(E)-[(2-fluorophenyl)imino]methyl}phenol is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine substitution can influence the compound’s reactivity, stability, and biological activity compared to its analogs with different halogen substitutions .

Properties

CAS No.

1829558-56-6

Molecular Formula

C13H10FNO

Molecular Weight

215.22 g/mol

IUPAC Name

4-[(2-fluorophenyl)iminomethyl]phenol

InChI

InChI=1S/C13H10FNO/c14-12-3-1-2-4-13(12)15-9-10-5-7-11(16)8-6-10/h1-9,16H

InChI Key

OCRFUNRPDDJLGI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N=CC2=CC=C(C=C2)O)F

Origin of Product

United States

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